![molecular formula C16H20ClN3OS B2842571 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene CAS No. 735342-62-8](/img/structure/B2842571.png)
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a useful research compound. Its molecular formula is C16H20ClN3OS and its molecular weight is 337.87. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Organic Compounds
Research on related compounds demonstrates innovative synthetic pathways to create complex organic molecules. For instance, studies on the synthesis of benzothiophenes, isothiazoles, and dithiazoles highlight methods for forming these structures through reactions involving active methylene compounds and various extrusion syntheses of hindered alkenes. These processes showcase the versatility of certain core structures for generating diverse and structurally complex molecules with potential applications in materials science and pharmaceuticals (Emayan et al., 1997).
Structural and Spectral Analysis
The detailed structural and spectral analysis of compounds such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione reveals insights into the conformation and hydrogen bonding interactions within these molecules. Understanding these interactions is crucial for the application of such compounds in developing new materials or drugs, as they can significantly influence the properties and reactivity of the compounds (Franklin et al., 2011).
Reactivity and Mechanism Studies
Investigations into the reactivity and mechanisms of similar compounds under different conditions provide a foundation for understanding how these molecules can be manipulated and used in various chemical reactions. For example, the study of the formation and thermal decomposition of an azo-bridged tricyclic ring system sheds light on the potential for creating complex molecular structures through selective reactions, which could be applied in the design of new pharmaceuticals or organic materials (Novák et al., 2006).
Application in Supramolecular Chemistry
The synthesis of diazadi(and tri)thiacrown ethers containing various substituents demonstrates the application of these compounds in supramolecular chemistry. Such molecules can act as ligands for metal ions, forming complexes with unique properties useful in catalysis, environmental remediation, and the development of nanomaterials (Bradshaw et al., 2001).
Antimicrobial and Anticancer Evaluation
Some derivatives of similar structural frameworks have been evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in medicinal chemistry. For instance, certain quinoline derivatives exhibit promising activity against drug-resistant bacteria and cancer cell lines, indicating the potential for the development of new therapeutic agents (Bondock & Gieman, 2015).
特性
IUPAC Name |
4-[(4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-10-2-3-11-12(8-10)22-16-14(11)15(17)18-13(19-16)9-20-4-6-21-7-5-20/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQIROWKGMTAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CN4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

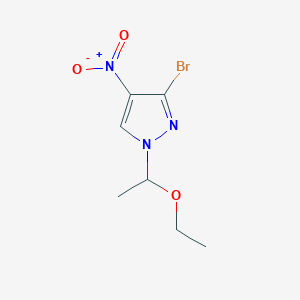
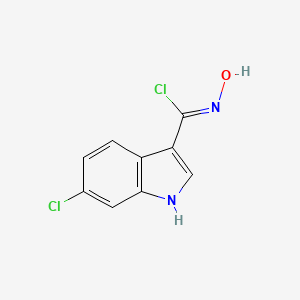


![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
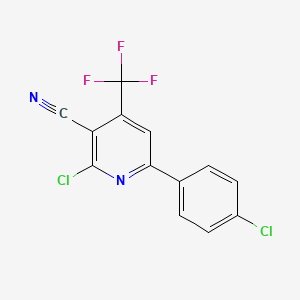
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
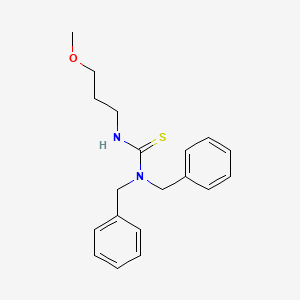
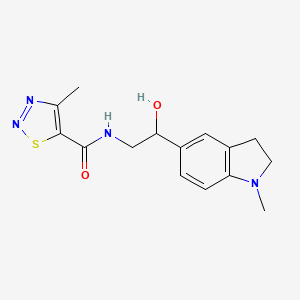
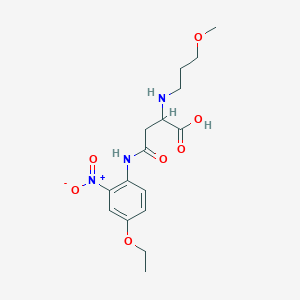


![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)